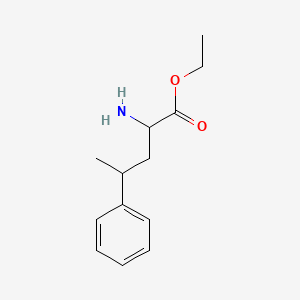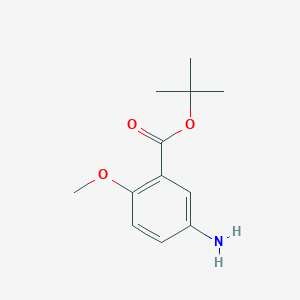![molecular formula C7H8N4O B13566465 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B13566465.png)
7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol is a heterocyclic compound that belongs to the imidazopyridine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol typically involves the construction of the imidazole and pyridine rings. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach is the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole and pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can have different functional groups attached to the core structure .
Applications De Recherche Scientifique
7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a bioisostere for purines, making it a candidate for drug development.
Biological Research: It is used in the study of biochemical pathways and as a probe for understanding molecular interactions.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol involves its interaction with various molecular targets. It can act as a modulator of GABA_A receptors, influencing neurotransmission . Additionally, it may interact with enzymes involved in metabolic pathways, affecting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazopyridines such as:
- 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
- 4-(2-amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol
Uniqueness
What sets 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H8N4O |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
7-amino-1-methyl-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C7H8N4O/c1-11-3-9-7-6(11)4(8)2-5(12)10-7/h2-3H,1H3,(H3,8,10,12) |
Clé InChI |
YVAPZOFIUUCNKM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C(=CC(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


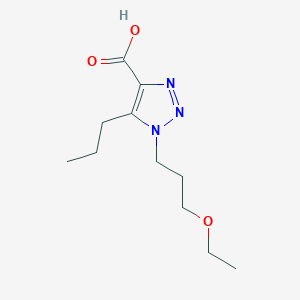
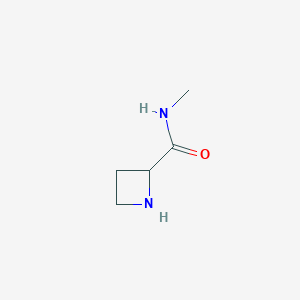
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid](/img/structure/B13566397.png)


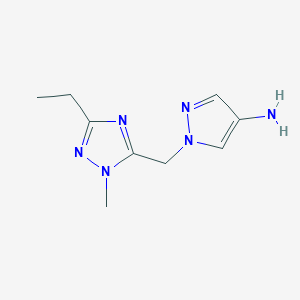
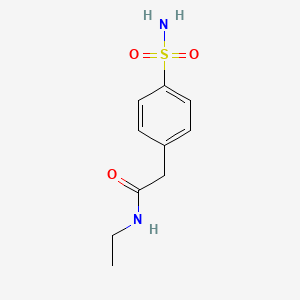
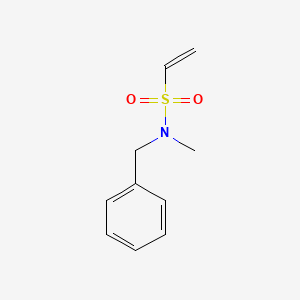


![3-((4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566445.png)

